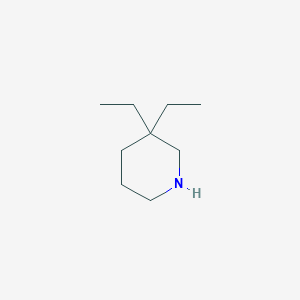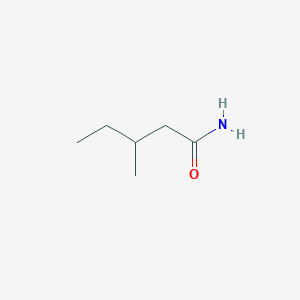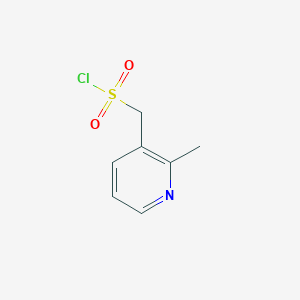
3,3-Diethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural uniqueness, where two ethyl groups are attached to the third carbon atom of the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpiperidine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl halides under basic conditions. For instance, piperidine can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of pyridine derivatives in the presence of ethylating agents is another method employed for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed under hydrogenation conditions.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products: The major products formed from these reactions include N-alkylated or N-acylated piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Applications De Recherche Scientifique
3,3-Diethylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of agrochemicals and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Diethylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound can modulate the function of neurotransmitter receptors, making it a potential candidate for neurological research.
Comparaison Avec Des Composés Similaires
3,3-Dimethylpiperidine: Similar in structure but with methyl groups instead of ethyl groups.
3,5-Dimethylpiperidine: Another derivative with methyl groups at different positions.
1-Cyclohexylpiperazine: A piperazine derivative with a similar ring structure.
Uniqueness: 3,3-Diethylpiperidine is unique due to the presence of ethyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and biological activity compared to its methyl-substituted counterparts.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
3,3-diethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-9(4-2)6-5-7-10-8-9/h10H,3-8H2,1-2H3 |
Clé InChI |
VDUWZZPSIPFMAC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCNC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(Benzyloxy)carbonyl]amino}-4-tert-butyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13186668.png)
![Methyl[2-(quinolin-2-yl)ethyl]amine](/img/structure/B13186671.png)





amine](/img/structure/B13186708.png)


![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
